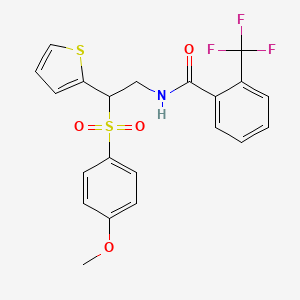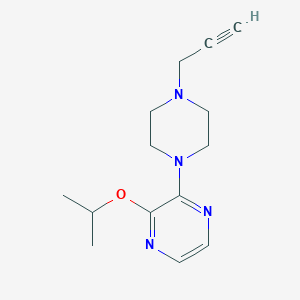
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as O-DSMT, is a chemical compound that belongs to the class of opioid analgesics. This compound has gained significant attention due to its potential use in the field of scientific research.
Scientific Research Applications
Anticancer Potential
One significant application of compounds related to 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is in the development of new anticancer agents. Research has identified certain oxadiazole derivatives as potential apoptosis inducers, which could serve as anticancer agents. A study by Zhang et al. (2005) discovered that 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a related compound, induced apoptosis in breast and colorectal cancer cell lines through caspase- and cell-based assays, highlighting the role of oxadiazole derivatives in cancer treatment (Zhang et al., 2005).
Antimicrobial Activity
Another area of application for such compounds is in the development of antimicrobial agents. Desai et al. (2016) synthesized fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs and evaluated their in vitro antimicrobial activity. Certain derivatives showed potent antibacterial and antifungal activity, suggesting the utility of oxadiazole derivatives as antimicrobial agents (Desai et al., 2016).
Synthesis and Biological Evaluation
The synthesis of novel oxadiazole derivatives and their biological evaluation is a key research direction. For instance, Kaya et al. (2016) synthesized novel 2,5-disubstituted 1,3,4-oxadiazole derivatives bearing pyridine moiety and examined their potential cytotoxic activities, identifying compounds with significant anticancer activity against A549 cells. This underscores the interest in developing oxadiazole derivatives for therapeutic applications (Kaya et al., 2016).
Electronic Materials
Compounds with oxadiazole units have also been explored for their potential in electronic materials, particularly in organic light-emitting diodes (OLEDs). Wang et al. (2001) discussed the synthesis of bis(1,3,4-oxadiazole) systems and their application in fabricating LEDs, indicating the utility of such compounds in electronic devices due to their electron-transporting and hole-blocking properties (Wang et al., 2001).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-14-5-2-12(3-6-14)4-7-15(20)19-9-8-13(10-19)16-17-11-22-18-16/h2-3,5-6,11,13H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIBZRZCINUZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2593562.png)
![N-(1-cyanocyclohexyl)-2-({3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}amino)propanamide](/img/structure/B2593563.png)
![N-(furan-2-ylmethyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2593565.png)
![(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B2593566.png)

![4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate](/img/structure/B2593569.png)

![1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane](/img/structure/B2593574.png)

![4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2593576.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2593578.png)
![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)

